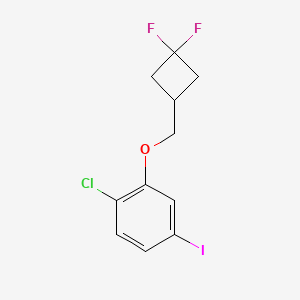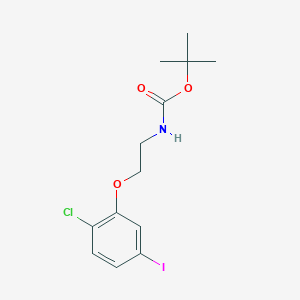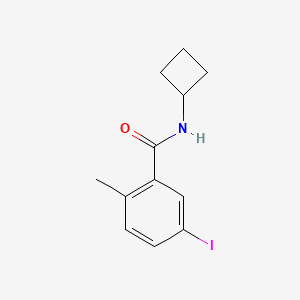
1-Chloro-2-((3,3-difluorocyclobutyl)methoxy)-4-iodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2-((3,3-difluorocyclobutyl)methoxy)-4-iodobenzene is an organic compound characterized by the presence of chloro, difluorocyclobutyl, methoxy, and iodo substituents on a benzene ring
准备方法
The synthesis of 1-Chloro-2-((3,3-difluorocyclobutyl)methoxy)-4-iodobenzene typically involves multiple steps, including halogenation and cyclization reactions. One common synthetic route starts with the halogenation of a benzene derivative to introduce the chloro and iodo substituents. This is followed by the introduction of the difluorocyclobutyl group through a cyclization reaction. The final step involves the methoxylation of the intermediate compound to yield the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
1-Chloro-2-((3,3-difluorocyclobutyl)methoxy)-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium iodide and potassium fluoride.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation with potassium permanganate can yield a carboxylic acid derivative.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds. Palladium catalysts are commonly used in these reactions.
科学研究应用
1-Chloro-2-((3,3-difluorocyclobutyl)methoxy)-4-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials, including polymers and advanced composites.
作用机制
The mechanism of action of 1-Chloro-2-((3,3-difluorocyclobutyl)methoxy)-4-iodobenzene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting potential anticancer properties.
相似化合物的比较
1-Chloro-2-((3,3-difluorocyclobutyl)methoxy)-4-iodobenzene can be compared with other halogenated benzene derivatives, such as:
1-Chloro-2-iodobenzene: Lacks the difluorocyclobutyl and methoxy groups, resulting in different chemical and biological properties.
1-Bromo-2-((3,3-difluorocyclobutyl)methoxy)-4-iodobenzene: Similar structure but with a bromo substituent instead of chloro, which may affect its reactivity and biological activity.
1-Chloro-2-((3,3-difluorocyclobutyl)methoxy)-4-bromobenzene: Similar structure but with a bromo substituent instead of iodo, which may also affect its properties.
属性
IUPAC Name |
1-chloro-2-[(3,3-difluorocyclobutyl)methoxy]-4-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF2IO/c12-9-2-1-8(15)3-10(9)16-6-7-4-11(13,14)5-7/h1-3,7H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDSJUOCQVPJFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=C(C=CC(=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF2IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














